Ceramide C6

概要

説明

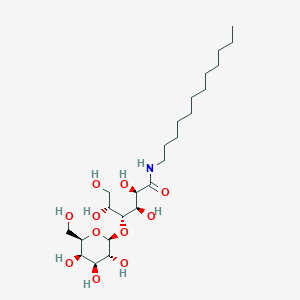

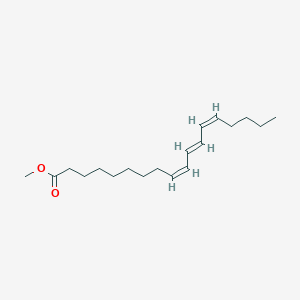

Ceramide C6, also known as N-hexanoylsphingosine, is a bioactive sphingolipid that plays a crucial role in cellular signaling processes. It is a short-chain ceramide, which means it has a relatively short fatty acid chain compared to other ceramides. This compound is known for its ability to regulate cell cycle arrest, apoptosis (programmed cell death), and other vital cellular functions .

作用機序

- Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid joined by an amide bond. They are abundant in the cell membrane of eukaryotic cells, particularly as part of sphingomyelin, a major lipid in the lipid bilayer .

- While ceramides were initially considered structural elements, they also play a crucial role in cellular signaling. For instance, they regulate differentiation, proliferation, and programmed cell death (apoptosis) of cells .

- Ceramide’s interaction with its targets involves several mechanisms:

- Apoptosis : Ceramide can induce apoptosis by activating extrinsic apoptotic pathways, increasing cytochrome c release, generating free radicals, and inducing endoplasmic reticulum stress .

- Down-Regulation of HERG Potassium Channel : Ceramide down-regulates the HERG potassium channel, affecting the resting membrane potential of cells .

- Protein Phosphatases : Ceramide’s effects may involve activation of different protein phosphatases .

- Ceramide synthesis occurs through three major pathways:

- It is synthesized in the endoplasmic reticulum and transported to the Golgi apparatus for further metabolism .

- Ceramide triggers various cellular programs, including apoptosis, autophagy, senescence, and necroptosis, by activating or repressing key effector molecules .

- Environmental factors influence ceramide’s efficacy and stability. For example, radiation-induced apoptosis activates sphingomyelinase, leading to ceramide generation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Ceramide C6 is recognized as an important modulator of cell function, playing key roles in several cellular processes that range from cell proliferation to cell death . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions . For instance, this compound competes with C24-ceramide for the binding site of phosphatidylinositol-5-phosphate-4-kinase type-2 gamma (PIP4K2C), a protein involved in mTOR signaling activation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to inhibit cell growth, migration, and invasion in vitro . It also decreased tumor growth and metastasis in the lungs without side effects in xenograft models .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound synthesis proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, this compound treatment of cells is known to increase long chain (14–26 carbons) ceramide concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, non-apoptotic doses of a liposome containing short chain C6-Ceramide administered to human hepatic stellate cells, a key effector of hepatic fibrogenesis, and an animal model characterized by inflammation and elevated liver fat content .

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . Ceramides and dihydroceramides are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is known to increase the rigidity of cell membranes, create micro-domains (rafts and caveolae), and alter membrane permeability .

Subcellular Localization

Ceramide synthases (CerS), which synthesize this compound, are integral membrane proteins of the endoplasmic reticulum . This suggests that this compound may be localized in the endoplasmic reticulum, where it could influence the activity or function of other molecules or organelles in this compartment .

準備方法

Synthetic Routes and Reaction Conditions: Ceramide C6 can be synthesized through various methods. One common approach involves the acylation of sphingosine with hexanoic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an organic solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound can be produced using enzymatic methods. Ceramide synthases, a family of enzymes, catalyze the formation of ceramides by transferring fatty acids to sphingosine. This method is advantageous due to its specificity and efficiency .

化学反応の分析

Types of Reactions: Ceramide C6 undergoes various chemical reactions, including:

Substitution: this compound can participate in substitution reactions, where the hexanoyl group is replaced with other fatty acids.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ceramide kinase are used under mild conditions.

Reduction: Reducing agents such as sodium borohydride are employed.

Substitution: Catalysts like DCC and solvents like dichloromethane are commonly used.

Major Products:

Ceramide-1-phosphate: Formed through oxidation.

Dihydroceramide: Formed through reduction.

Various substituted ceramides: Formed through substitution reactions.

科学的研究の応用

Ceramide C6 has a wide range of applications in scientific research:

類似化合物との比較

Ceramide C6 is unique among ceramides due to its short fatty acid chain. Similar compounds include:

Ceramide C2 (N-acetylsphingosine): Another short-chain ceramide with similar biological activities but a shorter fatty acid chain.

Ceramide C8 (N-octanoylsphingosine): A short-chain ceramide with a slightly longer fatty acid chain, used in similar research applications.

Uniqueness: this compound is particularly effective in inducing apoptosis and regulating cell cycle arrest, making it a valuable tool in cancer research and therapy .

特性

IUPAC Name |

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-GWGOZDFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153371 | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189894-78-8 | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189894-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

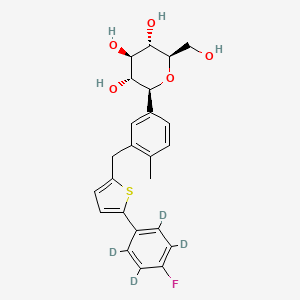

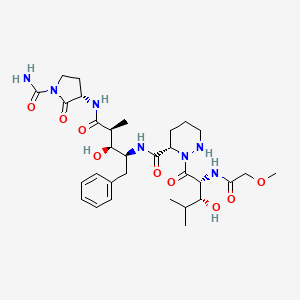

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B3026303.png)

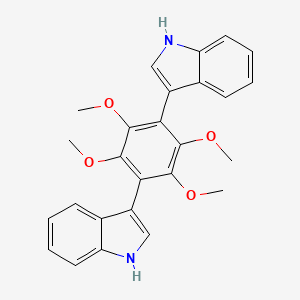

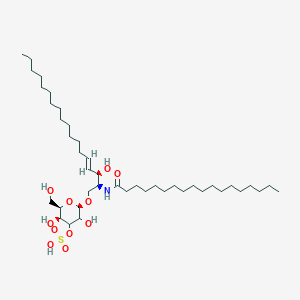

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

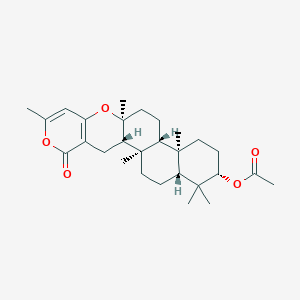

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026309.png)